

Solubility Profile of 2-Amino-3-(4-aminophenyl)propanoic acid: A Technical Guide

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Compound of Interest

Compound Name:	2-Amino-3-(4-aminophenyl)propanoic acid
Cat. No.:	B556570

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Amino-3-(4-aminophenyl)propanoic acid**, a crucial parameter for its application in research and pharmaceutical development. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document presents solubility information for the closely related stereoisomer, 4-Amino-L-phenylalanine, to offer valuable qualitative insights. Furthermore, detailed experimental protocols for accurately determining the solubility of the title compound in various solvents are provided, empowering researchers to generate precise data for their specific needs.

Introduction

2-Amino-3-(4-aminophenyl)propanoic acid, an amino acid derivative, possesses structural features that suggest a complex solubility profile. The presence of both a hydrophilic amino acid backbone and a more hydrophobic aminophenyl group indicates that its solubility will be highly dependent on the physicochemical properties of the solvent, including polarity and pH. Understanding these characteristics is paramount for applications ranging from reaction chemistry and purification to formulation development in the pharmaceutical industry.

Qualitative Solubility Insights from a Structural Analog

Quantitative solubility data for **2-Amino-3-(4-aminophenyl)propanoic acid** is not readily available in peer-reviewed literature. However, data for its stereoisomer, 4-Amino-L-phenylalanine, provides a strong basis for a qualitative assessment.

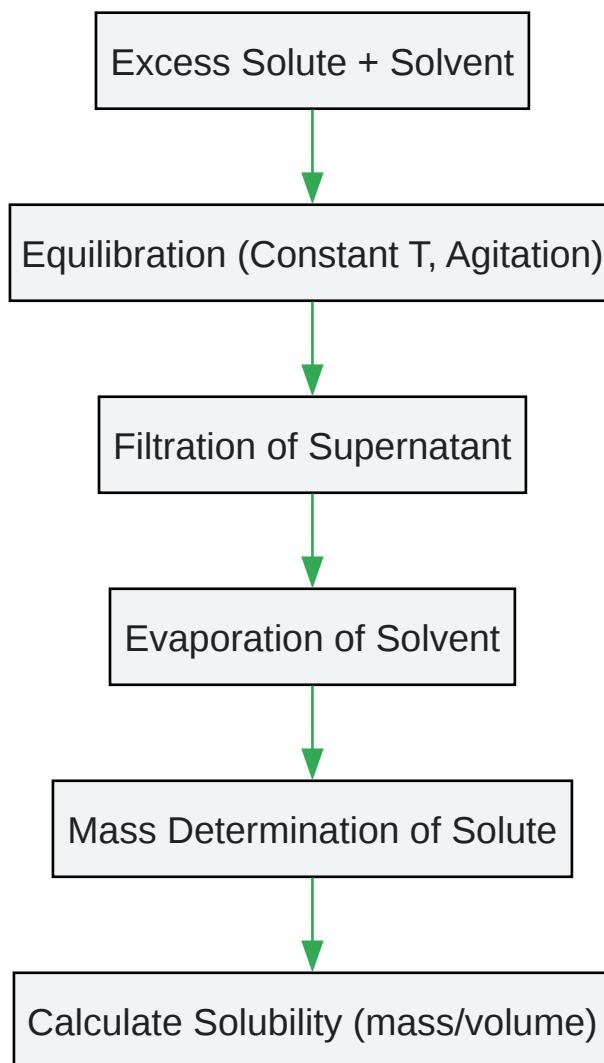
Table 1: Solubility of 4-Amino-L-phenylalanine in Selected Solvents

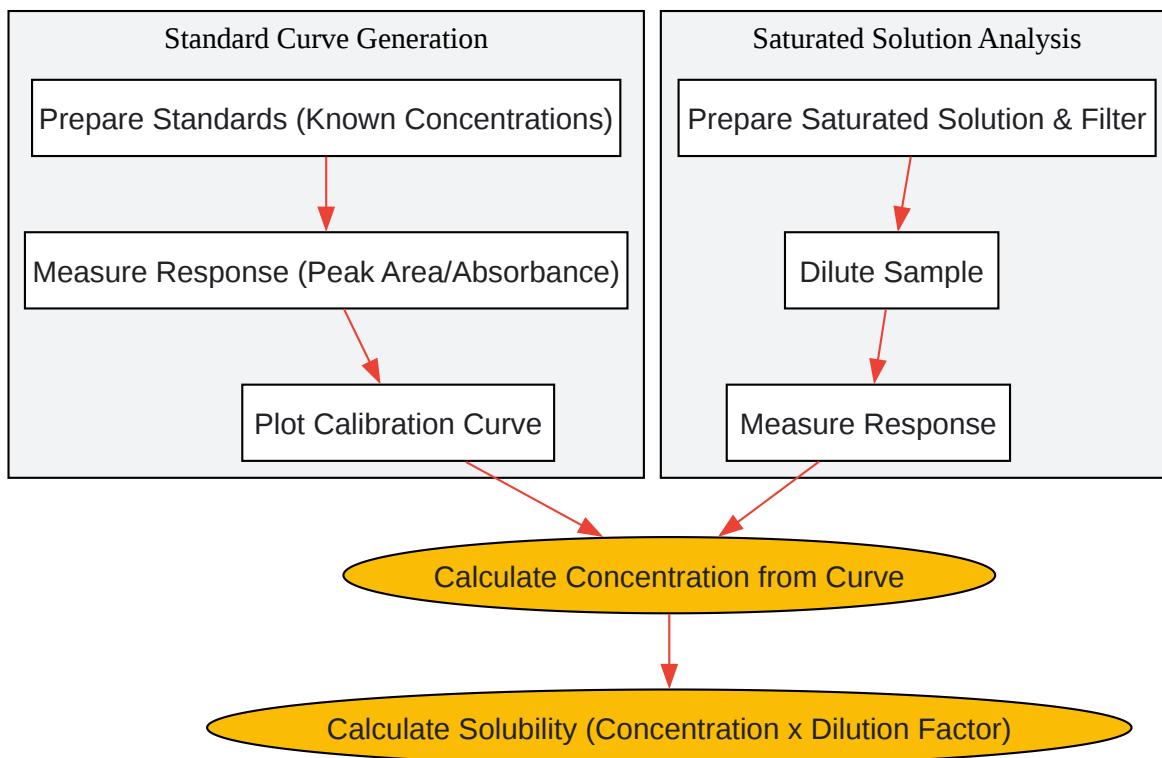
Solvent	Solubility	Observations
Water (H ₂ O)	3.33 mg/mL	Requires ultrasonic and warming to 60°C to achieve this concentration[1]. Soluble at 20 mg/mL[2].
Phosphate-Buffered Saline (PBS)	10 mg/mL	Forms a clear solution with the aid of sonication[1].
Dimethyl Sulfoxide (DMSO)	< 1 mg/mL	Insoluble or only slightly soluble[1].

Based on this data, it can be inferred that **2-Amino-3-(4-aminophenyl)propanoic acid** is likely to exhibit moderate solubility in aqueous solutions, which can be enhanced by heating and sonication. Its solubility in polar aprotic solvents like DMSO is expected to be limited. The zwitterionic nature of the amino acid at neutral pH contributes to its affinity for polar protic solvents like water.

Factors Influencing Solubility

The solubility of amino acids such as **2-Amino-3-(4-aminophenyl)propanoic acid** is governed by several factors. The interplay between the solute and solvent, as well as the intrinsic properties of the compound, dictates the extent of dissolution. Generally, maximum solubility is observed in pure water, with a decrease in solubility in semi-polar solvents[3].





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